molecular formula C14H22N2O4 B2867904 3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid CAS No. 2490404-06-1

3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid

Cat. No.: B2867904
CAS No.: 2490404-06-1
M. Wt: 282.34
InChI Key: VORJGOFYTXKDPP-UHFFFAOYSA-N
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Description

3-[3-Cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid is a piperidine-based compound featuring:

  • tert-Butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a common feature in peptide synthesis to prevent unwanted side reactions .
  • Propanoic acid chain, providing carboxylic acid functionality for conjugation or salt formation.

This structure suggests applications as an intermediate in pharmaceuticals or agrochemicals, leveraging its Boc-protected amine for controlled deprotection and further functionalization.

Properties

IUPAC Name

3-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(19)16-8-4-6-14(9-15,10-16)7-5-11(17)18/h4-8,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORJGOFYTXKDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Functional Group Variations

(a) 3-Cyano-1-[(2-Methylpropan-2-yl)Oxycarbonyl]Azetidine-3-Carboxylic Acid
  • Key Difference : Azetidine (4-membered ring) vs. piperidine (6-membered).
  • The carboxylic acid group replaces the propanoic acid chain, altering solubility and hydrogen-bonding capacity .
(b) (S)-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]-3-(4-Phenylmethoxy-Phenyl)Propanoic Acid
  • Key Difference: Aromatic (4-phenylmethoxy-phenyl) substituent vs. cyano-piperidine.
  • The absence of a cyano group reduces electrophilicity, affecting reactivity in nucleophilic substitution reactions .

Functional Group Replacements

(a) 3-(N-(4-Sulfamoylphenyl)Amino)Propanoic Acid
  • Key Difference: Sulfonamide (-SO₂NH₂) replaces the cyano and Boc groups.
  • Impact: Sulfonamide increases acidity (pKa ~10) compared to the Boc-protected amine (pKa ~2–3 for Boc deprotection).
(b) Perfluorinated Propanoic Acid Derivatives
  • Key Difference: Perfluoroalkyl chains replace the cyano-piperidine-Boc system.
  • Impact: Fluorinated chains confer extreme hydrophobicity and chemical inertness, useful in surfactants or environmental contaminants. Contrastingly, the target compound’s Boc and cyano groups offer synthetic versatility for drug intermediates .

Amino Acid Analogs

(a) (R)-2-Amino-3-(Pyridin-3-yl)Propanoic Acid
  • Key Difference: Pyridine ring instead of piperidine; lacks Boc and cyano groups.
  • Impact: Pyridine’s aromaticity enables coordination with metal ions, while the free amino and carboxylic acid groups mimic natural amino acids, enabling integration into peptides .

Data Table: Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Molecular Weight Notable Properties/Applications
Target Compound C₁₅H₂₁N₂O₄ Cyano, Boc, propanoic acid 293.34 g/mol Drug intermediate, Boc deprotection studies
3-Cyano-1-Boc-azetidine-3-carboxylic acid C₁₁H₁₆N₂O₄ Azetidine, cyano, Boc, carboxylic acid 240.26 g/mol High ring strain, reactive intermediate
(S)-2-Boc-amino-3-(4-phenylmethoxy-phenyl)propanoic acid C₂₃H₂₇NO₅ Boc, aromatic ether, propanoic acid 397.47 g/mol Peptide synthesis, π-π interactions
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C₉H₁₂N₂O₄S Sulfonamide, propanoic acid 244.26 g/mol Enzyme inhibition, hydrazone formation
[176590-84-4] Perfluorinated propanoic acid derivative Varies Perfluoroalkyl chain, propanoic acid >500 g/mol Surfactants, environmental persistence

Preparation Methods

Disconnection at the Piperidine Ring

Detailed Synthetic Routes

Route 1: Piperidine Ring Formation Followed by Functionalization

Step 1: Synthesis of N-Boc-3-piperidone

  • Procedure :
    • React 3-hydroxypyridine with benzyl bromide in ethanol to form N-benzyl-3-hydroxypyridinium salt (90% yield).
    • Reduce with NaBH4 in ethanol to N-benzyl-3-hydroxypiperidine (80% yield).
    • Hydrogenate with Pd/C and Boc-protect using di-tert-butyl dicarbonate.
    • Oxidize with DMSO/oxalyl chloride to N-Boc-3-piperidone (42% overall yield).

Step 2: Cyano Group Introduction

  • Reagents : Trimethylsilyl cyanide (TMSCN) and BF3·Et2O.
  • Conditions : -20°C, anhydrous dichloromethane.
  • Yield : ~65% (estimated from analogous reactions).

Step 3: Propanoic Acid Installation

  • Method : Grignard addition of methyl propanoate to the ketone, followed by oxidation.
  • Oxidizing agent : KMnO4 in acidic conditions.
  • Yield : ~70%.

Route 2: Early-Stage Cyano Incorporation

Step 1: Synthesis of 3-Cyanopiperidine

  • Procedure :
    • Convert 3-hydroxypiperidine to 3-tosylpiperidine using tosyl chloride.
    • Displace tosylate with KCN in DMF (85°C, 12 h).
    • Yield : 78%.

Step 2: Boc Protection

  • Conditions : Di-tert-butyl dicarbonate, DMAP, THF, 0°C to RT.
  • Yield : 92%.

Step 3: Propanoic Acid Side Chain Addition

  • Method : Alkylation with ethyl acrylate via Michael addition, followed by saponification.
  • Base : NaOH in ethanol/water.
  • Yield : 68%.

Comparative Analysis of Methods

Parameter Route 1 Route 2
Overall Yield 42% 49%
Steps 4 3
Critical Intermediate N-Boc-3-piperidone 3-Cyanopiperidine
Scalability Moderate High
Purification Challenges High (multiple oxidations) Moderate

Optimization and Troubleshooting

  • Cyano Group Stability : Avoid acidic conditions post-cyanation to prevent hydrolysis to carboxylic acids.
  • Boc Deprotection Risk : Use mild bases (e.g., triethylamine) to prevent premature removal.
  • Side Reactions : Monitor for over-alkylation during propanoic acid installation.

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